
Triiodo(phenyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triiodo(phenyl)germane is an organogermanium compound characterized by the presence of three iodine atoms and a phenyl group attached to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions
Triiodo(phenyl)germane can be synthesized through several methods. One common approach involves the reaction of phenylgermanium trichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the iodine atoms replacing the chlorine atoms on the germanium center.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.
化学反应分析
Types of Reactions
Triiodo(phenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
科学研究应用
Triiodo(phenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
作用机制
The mechanism by which triiodo(phenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and covalent bonding with target molecules.
相似化合物的比较
Similar Compounds
Triiodo(phenyl)silane: Similar structure but with silicon instead of germanium.
Triiodo(phenyl)stannane: Contains tin in place of germanium.
Triiodo(phenyl)lead: Lead-based analogue with similar chemical properties.
Uniqueness
Triiodo(phenyl)germane is unique due to the specific properties imparted by the germanium atom. Germanium’s position in the periodic table gives it distinct electronic and steric characteristics compared to silicon, tin, and lead, making this compound particularly valuable in certain applications.
属性
CAS 编号 |
41856-42-2 |
|---|---|
分子式 |
C6H5GeI3 |
分子量 |
530.45 g/mol |
IUPAC 名称 |
triiodo(phenyl)germane |
InChI |
InChI=1S/C6H5GeI3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
IWXZDHSFDCAJQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Ge](I)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


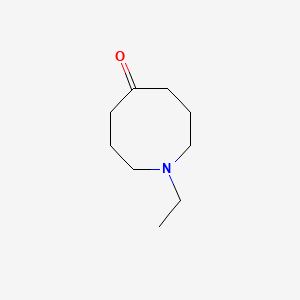
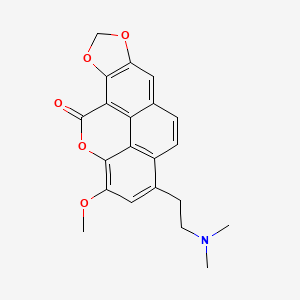
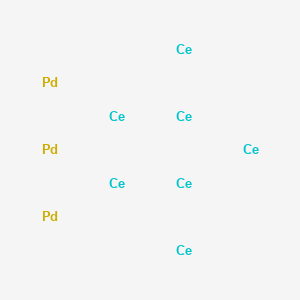


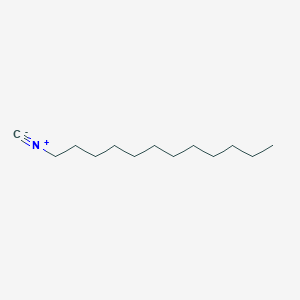
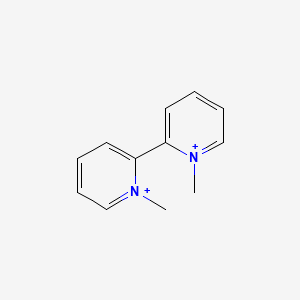
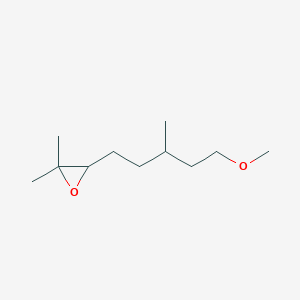
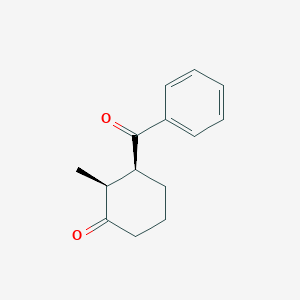

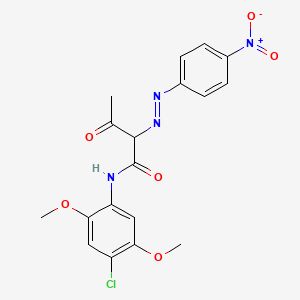
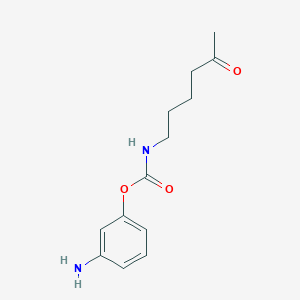
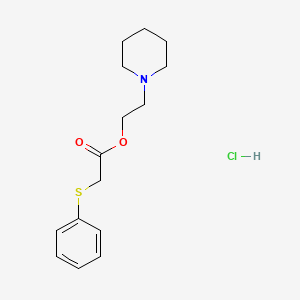
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
